N-[2-(1H-benzimidazol-2-ylcarbamoyl)-4-fluorophenyl]-4-methylpiperazine-1-carboxamide
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Overview
Description
N-[2-(1H-benzimidazol-2-ylcarbamoyl)-4-fluorophenyl]-4-methylpiperazine-1-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzimidazole moiety, a fluorophenyl group, and a piperazine ring, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1H-benzimidazol-2-ylcarbamoyl)-4-fluorophenyl]-4-methylpiperazine-1-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the benzimidazole core, followed by the introduction of the fluorophenyl group and the piperazine ring. Common reagents used in these reactions include various amines, acids, and coupling agents. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods aim to optimize reaction conditions, reduce production costs, and ensure consistent quality. Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1H-benzimidazol-2-ylcarbamoyl)-4-fluorophenyl]-4-methylpiperazine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s properties.
Reduction: This reaction can remove oxygen-containing groups or add hydrogen atoms, changing the compound’s reactivity.
Substitution: This reaction can replace one functional group with another, modifying the compound’s structure.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can result in a wide range of functionalized compounds.
Scientific Research Applications
N-[2-(1H-benzimidazol-2-ylcarbamoyl)-4-fluorophenyl]-4-methylpiperazine-1-carboxamide has numerous applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is used in biochemical assays to investigate enzyme interactions and cellular processes.
Medicine: It has potential therapeutic applications, including as an antimicrobial or anticancer agent.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(1H-benzimidazol-2-ylcarbamoyl)-4-fluorophenyl]-4-methylpiperazine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- Methyl (2Z)-2-(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-5-[4-(2-furoyloxy)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
- Quzhou Aurantii Fructus and its similar medicinal parts
Uniqueness
N-[2-(1H-benzimidazol-2-ylcarbamoyl)-4-fluorophenyl]-4-methylpiperazine-1-carboxamide stands out due to its unique combination of a benzimidazole core, a fluorophenyl group, and a piperazine ring. This structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C20H21FN6O2 |
---|---|
Molecular Weight |
396.4 g/mol |
IUPAC Name |
N-[2-(1H-benzimidazol-2-ylcarbamoyl)-4-fluorophenyl]-4-methylpiperazine-1-carboxamide |
InChI |
InChI=1S/C20H21FN6O2/c1-26-8-10-27(11-9-26)20(29)24-15-7-6-13(21)12-14(15)18(28)25-19-22-16-4-2-3-5-17(16)23-19/h2-7,12H,8-11H2,1H3,(H,24,29)(H2,22,23,25,28) |
InChI Key |
VOJYHIBOWNXDHJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C(=O)NC2=C(C=C(C=C2)F)C(=O)NC3=NC4=CC=CC=C4N3 |
Origin of Product |
United States |
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